molecular formula C21H22N8O B2525894 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2379953-32-7

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2525894
CAS No.: 2379953-32-7
M. Wt: 402.462
InChI Key: LSVQNBVQEWGGLG-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the construction of the pyridopyrimidine moiety. The final step involves the coupling of these intermediates with the piperidine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)ethanone
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)propanoic acid

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c1-14-11-15(2)28(25-14)19-3-4-20(30)29(26-19)16-6-9-27(10-7-16)21-17-5-8-22-12-18(17)23-13-24-21/h3-5,8,11-13,16H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVQNBVQEWGGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC=NC5=C4C=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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